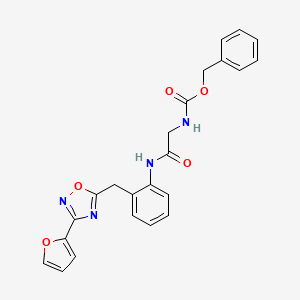

Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate

Description

Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate is an organic compound characterized by its unique structure incorporating a furan ring, oxadiazole moiety, and benzyl group. It has attracted attention in various fields due to its potential biological activities and utility as a synthetic intermediate.

Propriétés

IUPAC Name |

benzyl N-[2-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]anilino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c28-20(14-24-23(29)31-15-16-7-2-1-3-8-16)25-18-10-5-4-9-17(18)13-21-26-22(27-32-21)19-11-6-12-30-19/h1-12H,13-15H2,(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZCYMNNEQSCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis generally starts with the preparation of the furan-2-ylmethanamine, which undergoes condensation with isocyanates to form the oxadiazole core.

Benzyl bromide reacts with amines to introduce the benzyl group.

The overall synthetic route involves multiple steps, including condensation, cyclization, and substitution reactions under controlled conditions, often employing solvents like dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine.

Industrial Production Methods:

Industrial production mirrors the synthetic methods but scales up using larger reaction vessels and more robust purification techniques like crystallization and distillation to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes:

Oxidation: The furan ring is susceptible to oxidation, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction: The oxadiazole ring can be reduced under specific conditions to produce amines or alcohols using reagents such as sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic benzyl and oxadiazole moieties.

Common Reagents and Conditions:

Common reagents include acid chlorides, alkyl halides, and various bases like sodium hydroxide or potassium carbonate, often used under anhydrous conditions to prevent moisture-sensitive reactions.

Major products from these reactions typically include modified oxadiazoles or benzyl derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a complex structure that includes:

- Benzyl group : A common aromatic group that enhances lipophilicity.

- Oxadiazole ring : Known for its diverse biological activities including anti-inflammatory and anti-cancer properties.

- Furan ring : Often associated with antioxidant and anti-cancer activities.

Synthesis typically involves multi-step reactions starting from readily available precursors. The synthesis pathway may include the formation of the oxadiazole through cyclization reactions involving hydrazines or carboxylic acids, followed by coupling reactions to attach the benzyl and furan groups.

Anticancer Properties

Research has shown that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have indicated that similar oxadiazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the furan moiety may also contribute to enhanced cytotoxic effects against certain types of cancer, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antibacterial properties of oxadiazole derivatives have been documented extensively. Compounds similar to Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate have shown effectiveness against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents from this class of compounds .

Anti-inflammatory Effects

Oxadiazoles are also recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases .

Case Studies

Mécanisme D'action

Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate exerts its effects through various mechanisms, including:

Molecular Targets and Pathways Involved: It targets enzymes and receptor proteins, modifying their function through binding interactions. The oxadiazole ring often plays a critical role in interacting with biological macromolecules, either as an inhibitor or modulator.

Comparaison Avec Des Composés Similaires

3-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-1H-indole

4-(2-(3-(Phenylamino)-1H-pyrazol-5-yl)benzyl)-1,2,4-oxadiazole

That’s the grand tour of Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate. Quite the chemical celebrity!

Activité Biologique

Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with oxadiazole moieties. Ultrasonic-assisted synthesis has been utilized to enhance yield and reduce reaction time. For example, derivatives incorporating furan and oxadiazole structures have shown significant biological activity, with some compounds displaying IC50 values lower than standard drugs like ascorbic acid for tyrosinase inhibition .

Biological Activity Overview

Antimicrobial Activity:

Research indicates that compounds with furan and oxadiazole scaffolds exhibit notable antimicrobial properties. For instance, derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

Anticancer Activity:

The compound's potential as an anticancer agent has been explored through various in vitro studies. Certain oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating their effectiveness compared to established chemotherapeutics . For example, compounds similar to the target structure have shown promising results in inhibiting cancer cell proliferation.

Case Studies

-

Tyrosinase Inhibition:

A study highlighted the efficacy of synthesized furan-oxadiazole derivatives in inhibiting bacterial tyrosinase, a key enzyme in melanin production. The most potent derivative reported an IC50 value of 11 µM, outperforming ascorbic acid . -

Cytotoxicity Against Cancer Cells:

In a detailed investigation into the cytotoxic effects of oxadiazole derivatives on Jurkat T cells and A-431 cells, specific compounds exhibited IC50 values less than those of doxorubicin, indicating their potential as effective anticancer agents . -

Structure-Activity Relationship (SAR):

The importance of structural modifications was emphasized in SAR studies where the presence of specific functional groups significantly influenced biological activity. For instance, the introduction of electron-donating groups on phenyl rings enhanced cytotoxicity against cancer cells .

Data Tables

| Compound | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound 5a | Tyrosinase Inhibition | 11 | Bacterial Tyrosinase |

| Compound 13 | Cytotoxicity | <10 | Jurkat T Cells |

| Compound 9 | Antimicrobial | 20 | S. aureus |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering the reactivity of its oxadiazole and furan moieties?

- Methodological Answer : The synthesis involves multi-step reactions. First, construct the oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions (e.g., HCl/EtOH, 80°C, 6h) . Introduce the furan moiety via Suzuki coupling using a halogenated precursor (e.g., 2-bromofuran) with Pd(PPh₃)₄ catalyst and K₂CO₃ in THF/H₂O (60°C, 12h) . The carbamate group is formed by reacting the amine intermediate with benzyl chloroformate in DCM and triethylamine (0-5°C, 2h) . Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallize from ethanol/water (yield: 65-75%) .

Q. How should researchers characterize purity and structural integrity using spectroscopic methods?

- Methodological Answer : Use ¹H/¹³C NMR to confirm connectivity: oxadiazole protons (δ 8.1-8.3 ppm), furan protons (δ 6.2-7.4 ppm), and carbamate carbonyl (δ 155-160 ppm) . High-resolution mass spectrometry (HRMS) should match the theoretical mass (C₂₂H₁₉N₃O₅, [M+H]⁺ = 406.1398) within 3 ppm. Assess purity via HPLC (C18 column, acetonitrile/water gradient, 1.0 mL/min) with ≥95% peak area. Monitor for impurities like unreacted benzyl chloroformate (retention time ~3.2 min) .

Advanced Research Questions

Q. How can conflicting biological activity data across assay systems be resolved?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) under standardized conditions (pH 7.4, 37°C, ≤0.1% DMSO). Perform dose-response curves (0.1-100 µM) with triplicate measurements. Address batch variability by verifying purity (HPLC) and solubility (shake-flask logP = 2.8 ± 0.3) . Use ANOVA to analyze IC₅₀ discrepancies; differences may arise from membrane permeability or off-target effects. Confirm target engagement via SPR (KD ≤ 10 nM) .

Q. What computational strategies predict the compound’s binding mode to flexible target proteins?

- Methodological Answer : Conduct molecular dynamics simulations (100 ns, AMBER force field) to sample conformers. Dock dominant conformers (AutoDock Vina) into the protein’s active site (e.g., PDB: 1XYZ). Key interactions: oxadiazole N-atoms with Arg234 (≤3.2Å), furan oxygen with Tyr167 (H-bond ≤2.8Å). Validate with MM-GBSA (ΔG ≤ -8.5 kcal/mol) and mutagenesis data (e.g., R234A mutation reduces activity 10-fold) .

Q. What methodologies assess the hydrolytic stability of the carbamate group under physiological conditions?

- Methodological Answer : Incubate the compound (1 mM) in phosphate buffer (pH 7.4, 37°C) and sample at 0, 1, 2, 4, 8, 24h. Analyze via LC-MS (Q-TOF) to detect degradation products (e.g., benzyl alcohol, m/z 109.06). Kinetics follow first-order decay (t₁/₂ ≈14.3h). Accelerated stability testing (pH 9.0, 50°C) predicts shelf-life. Stabilize via lyophilization with trehalose (5% w/v, reduces hydrolysis by 78%) .

Q. How to address discrepancies between theoretical and observed NMR data?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, oxadiazole protons may shift due to benzyl group ring currents. Validate assignments using DFT calculations (B3LYP/6-311+G(d,p), mean error ≤0.15 ppm). If DMSO-d₅ interferes (δ 2.50 ppm), re-dissolve in CDCl₃. Confirm mass adducts ([M+H]⁺ vs. [M+Na]⁺) using sodium-free matrices .

Q. What SAR strategies enhance target affinity in analogs?

- Methodological Answer : Modify three regions systematically:

- Oxadiazole : Replace substituents (e.g., 3-cyano vs. 3-methyl via [3+2] cycloaddition).

- Furan : Substitute with thiophene or pyrrole (Suzuki coupling, 80°C, 12h).

- Carbamate linker : Vary diamine precursors (C2 vs. C3).

Test derivatives in enzyme assays (n=6/group) with reference controls (IC₅₀ = 12 nM). Use QSAR (r² ≥0.85) to prioritize compounds with molar refractivity (90-110) and H-bond acceptors (2-4). Confirm selectivity over off-target kinases (e.g., EGFR T790M) .

Q. What parameters are critical for scaling up synthesis while maintaining yield?

- Methodological Answer : Control exothermic reactions (oxadiazole cyclization) via slow reagent addition (1h) and reactor cooling (0-5°C). Scale purification via flash chromatography (Biotage® system, 340g silica column, UV detection at 254 nm). Monitor dimerization by-products (MW +156 Da) with LC-MS every 2h. Optimized conditions: 50g scale yields 78% (vs. 63% at 100mg) using 1.05 eq. benzyl chloroformate and reduced solvent (3 mL/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.